3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide
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Overview
Description
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide is a complex organic compound with the molecular formula C29H24O6S This compound is known for its unique spiro structure, which consists of two rings connected through a single atom, providing it with distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro core: This involves the reaction of fluorene with thioxanthene under specific conditions to form the spiro[fluorene-9,9’-thioxanthene] core.
Introduction of hydroxyethoxy groups: The spiro core is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the hydroxyethoxy groups at the 3’ and 6’ positions.
Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the 10’,10’-dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding thioxanthene derivative.
Substitution: The hydroxyethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield thioxanthene derivatives.
Scientific Research Applications
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide: Lacks the hydroxyethoxy groups but shares the spiro core structure.
Spiro[fluorene-9,9’-phenanthrene] 10’-one: Contains a carbonyl group instead of the sulfone group.
Spiro[benzo[2,1-b3,4-b’]dithiophene-4,4’-cyclopenta[2,1-b3,4-b’]dithiophen]-5-one: Features a different spiro core with sulfur atoms.
Uniqueness
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide is unique due to its combination of the spiro structure with hydroxyethoxy groups and a sulfone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[6'-(2-hydroxyethoxy)-10',10'-dioxospiro[fluorene-9,9'-thioxanthene]-3'-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O6S/c30-13-15-34-19-9-11-25-27(17-19)36(32,33)28-18-20(35-16-14-31)10-12-26(28)29(25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-12,17-18,30-31H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBDDYBMSXKKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)OCCO)S(=O)(=O)C6=C4C=CC(=C6)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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